molecular formula C8H5NO2 B2382125 2,1-Benzoxazole-5-carbaldehyde CAS No. 1369380-78-8

2,1-Benzoxazole-5-carbaldehyde

Cat. No.: B2382125
CAS No.: 1369380-78-8
M. Wt: 147.133
InChI Key: VOBSNKPZRFQGDG-UHFFFAOYSA-N
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Description

“2,1-Benzoxazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as benzo[d]oxazoles . These are organic compounds containing a benzene ring fused to an oxazole ring. The benzo[d]oxazole moiety is a common structure found in various chemical entities that exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives can involve various strategies, including one-pot synthesis methods that may dispense the need for ortho-disubstituted precursors . For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles proceeds via CN formation followed by CO cyclization to form the benzo[d]oxazole ring . Additionally, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to benzo[d]oxazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature .


Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed using single-crystal X-ray diffraction studies . For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds that generate specific ring structures within the molecule .


Chemical Reactions Analysis

Benzo[d]oxazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-oxo-4H-1 benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of complex products confirmed by X-ray structure analysis . Similarly, the Vilsmeier–Haack reaction can be used to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from hydrazino-1,3-benzoxazole and aromatic acetophenones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 147.13 . It is a solid at room temperature . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications


2,1-Benzoxazole-5-carbaldehyde is a key intermediate in the synthesis of various benzoxazole derivatives, which have shown significant potential in multiple scientific research fields, especially in chemistry and pharmacology.

Synthetic Strategies and Applications:

  • Benzoxazole derivatives have been synthesized using this compound as an intermediate, demonstrating potent antimicrobial activities. Specifically, novel 2-substituted benzoxazole derivatives exhibit significant bioactivity against various microbial strains (Balaswamy et al., 2012).
  • A series of benzoxazole derivatives containing a 1,2,3-triazole moiety were synthesized, showcasing notable antifungal activities against specific fungi strains. The structural features contributing to this bioactivity were also explored (Jiang et al., 2017).
  • The compound class of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, derived from this compound, displayed pronounced antimicrobial and analgesic activities. This underscores the compound's potential in medicinal chemistry (Jayanna et al., 2013).
  • Novel synthetic methodologies have been developed for benzoxazole derivatives using this compound, demonstrating the compound's versatility in chemical synthesis. For instance, an efficient synthesis pathway utilizing RuCl3·3H2O catalysis in ionic liquid was developed, highlighting the potential in material science and pharmacology (Fan et al., 2011).

Safety and Hazards

The safety information for “2,1-Benzoxazole-5-carbaldehyde” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2,1-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBSNKPZRFQGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369380-78-8
Record name 2,1-benzoxazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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